An In-depth Technical Guide to 2,4,6-Tris(3,4-dichlorophenyl)boroxin: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 2,4,6-Tris(3,4-dichlorophenyl)boroxin: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2,4,6-Tris(3,4-dichlorophenyl)boroxin, a specialized organoboron compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, chemical properties, and potential applications of this molecule, with a particular focus on its relevance in contemporary organic synthesis and medicinal chemistry.
Introduction to Arylboroxins: A Unique Class of Reagents
Arylboroxins are six-membered heterocyclic compounds composed of alternating boron and oxygen atoms, with an aryl group attached to each boron atom. They are the formal anhydrides of three molecules of a boronic acid. The boroxine ring is isoelectronic with benzene and possesses a planar, rigid scaffold. This structural feature, combined with the Lewis acidic nature of the boron centers, imparts unique reactivity to these molecules.
The dynamic equilibrium between a boronic acid and its corresponding boroxine is a key characteristic of this class of compounds. This equilibrium is influenced by factors such as concentration, solvent, and the presence of water. In non-polar aprotic solvents and at higher concentrations, the boroxine form is generally favored, while in the presence of water or in protic solvents, the equilibrium shifts towards the boronic acid. This reversible nature is fundamental to their utility in various chemical transformations.
Physicochemical Properties of 2,4,6-Tris(3,4-dichlorophenyl)boroxin
While extensive experimental data for 2,4,6-Tris(3,4-dichlorophenyl)boroxin is not widely available in public literature, its properties can be reliably inferred from data on its precursor, 3,4-dichlorophenylboronic acid, and closely related arylboroxins.
| Property | Value | Source |
| CAS Number | 1133798-41-0 | [1][2] |
| Molecular Formula | C₁₈H₉B₃Cl₆O₃ | [2] |
| Molecular Weight | 518.40 g/mol | [2] |
| Appearance | White to off-white solid (expected) | Inferred from related compounds |
| Solubility | Soluble in many organic solvents (e.g., THF, dioxane, toluene) | Inferred from related compounds |
Synthesis and Characterization
The primary and most direct route to 2,4,6-Tris(3,4-dichlorophenyl)boroxin is through the dehydration of its corresponding boronic acid precursor, 3,4-dichlorophenylboronic acid.
Synthesis of the Precursor: 3,4-Dichlorophenylboronic Acid
The synthesis of 3,4-dichlorophenylboronic acid is a critical first step. A common and effective method involves a Grignard reaction followed by borylation.
Experimental Protocol: Synthesis of 3,4-Dichlorophenylboronic Acid
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Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Initiate the reaction by adding a small crystal of iodine. Slowly add a solution of 1-bromo-3,4-dichlorobenzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.
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Borylation: Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate in anhydrous THF to the Grignard reagent with vigorous stirring.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of aqueous acid (e.g., 1 M HCl) with cooling.
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Work-up and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system to yield 3,4-dichlorophenylboronic acid as a white solid.[3]
Causality in Experimental Design: The use of anhydrous conditions is paramount to prevent the quenching of the highly reactive Grignard reagent. The low temperature during the addition of the borate ester is crucial to prevent side reactions and ensure the formation of the desired boronic ester. Acidic work-up facilitates the hydrolysis of the boronic ester to the final boronic acid.
Formation of 2,4,6-Tris(3,4-dichlorophenyl)boroxin
The conversion of 3,4-dichlorophenylboronic acid to its boroxine is an equilibrium-driven dehydration process.
Experimental Protocol: Synthesis of 2,4,6-Tris(3,4-dichlorophenyl)boroxin
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Dehydration: Dissolve 3,4-dichlorophenylboronic acid in a suitable aprotic solvent such as toluene or dichloromethane in a flask equipped with a Dean-Stark apparatus.
-
Azeotropic Removal of Water: Heat the solution to reflux. The water formed during the dehydration of the boronic acid is removed azeotropically with the solvent, driving the equilibrium towards the formation of the boroxine.
-
Isolation: Once the theoretical amount of water has been collected, cool the reaction mixture. Remove the solvent under reduced pressure to yield 2,4,6-Tris(3,4-dichlorophenyl)boroxin, which can be used directly or further purified by recrystallization if necessary.
Self-Validating System: The progress of the reaction can be monitored by the amount of water collected in the Dean-Stark trap. The completion of the reaction is indicated when no more water is evolved. The purity of the product can be assessed by melting point determination and spectroscopic methods.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the 3,4-dichlorophenyl rings.
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¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons. The carbons attached to chlorine will have characteristic chemical shifts.
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¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boroxines. A single, relatively broad resonance is expected in the range of δ 30-35 ppm, which is characteristic of a three-coordinate, sp²-hybridized boron atom in a boroxine ring.[4]
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FT-IR: The infrared spectrum will show characteristic absorptions for the B-O and B-C bonds, as well as the aromatic C-H and C-C stretching vibrations. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) would indicate the successful conversion of the boronic acid to the boroxine.
Chemical Reactivity and Applications in Drug Discovery
The utility of 2,4,6-Tris(3,4-dichlorophenyl)boroxin in drug discovery and organic synthesis stems from its dual reactivity: its function as a stable precursor to 3,4-dichlorophenylboronic acid for cross-coupling reactions and the inherent Lewis acidity of the boroxine ring.
A Convenient Reagent for Suzuki-Miyaura Cross-Coupling Reactions
Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of C-C bonds.[5] 2,4,6-Tris(3,4-dichlorophenyl)boroxin serves as a stable, solid, and convenient source of 3,4-dichlorophenylboronic acid for these reactions. The boroxine readily hydrolyzes in situ under the aqueous basic conditions of the Suzuki-Miyaura reaction to provide the active boronic acid species.
The 3,4-dichlorophenyl moiety is a common structural motif in many biologically active compounds, and the ability to introduce this group via Suzuki-Miyaura coupling is of significant interest in medicinal chemistry.[3][6]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Lewis Acid Catalysis and Adduct Formation
The boron atoms in the boroxine ring are Lewis acidic and can coordinate with Lewis bases. This property can be exploited in catalysis or for the formation of supramolecular structures. For example, boroxines can form adducts with amines, which can alter the electronic properties and reactivity of the molecule.[4]
Safety and Handling
As with all chemical reagents, 2,4,6-Tris(3,4-dichlorophenyl)boroxin and its precursor, 3,4-dichlorophenylboronic acid, should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Based on the hazard information for the precursor, 3,4-dichlorophenylboronic acid, the following hazards may be associated with the boroxine:
-
May cause respiratory irritation.[7]
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]
Conclusion and Future Outlook
2,4,6-Tris(3,4-dichlorophenyl)boroxin is a valuable research chemical with significant potential in organic synthesis and drug discovery. Its primary role as a stable and convenient precursor to 3,4-dichlorophenylboronic acid for Suzuki-Miyaura cross-coupling reactions makes it a useful tool for the synthesis of complex molecules containing the 3,4-dichlorophenyl motif. As the field of medicinal chemistry continues to explore novel chemical space, the demand for versatile building blocks like this boroxine is expected to grow. Further research into the specific biological activities of this compound and its derivatives may unveil new therapeutic opportunities.
References
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Perttu, E. K., et al. (2005). 2,4,6-Tris(4-fluorophenyl)-2-(1-pyridyl)-boroxine. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3845-o3847. [Link]
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Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
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PubChem. 2,4,6-Trichloroborazine. [Link]
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CP Lab Safety. 2,4,6-Tris(3,4-dichlorophenyl)boroxin, 25g, Each. [Link]
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PubChem. 3,4-Dichlorobenzeneboronic acid. [Link]
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ChemBK. (3,4-dichlorophenyl)boronic acid. [Link]
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Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3643. [Link]
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